3-(3,4-Dimethoxyphenyl)propionyl chloride
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Overview
Description
3-(3,4-Dimethoxyphenyl)propionyl chloride is an organic compound with the molecular formula C11H13ClO3. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 3,4-dimethoxyphenyl group. This compound is used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,4-Dimethoxyphenyl)propionyl chloride can be synthesized through the reaction of 3-(3,4-dimethoxyphenyl)propionic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the preparation of 3-(3,4-dimethoxyphenyl)propanoyl chloride involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction is carried out by adding thionyl chloride to a solution of 3-(3,4-dimethoxyphenyl)propionic acid in an inert solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)propionyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(3,4-dimethoxyphenyl)propionic acid.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form amides under mild conditions.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Thiols: Reacts with thiols to form thioesters.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)propionyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the modification of biomolecules for studying biological processes.
Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: The parent compound from which 3-(3,4-dimethoxyphenyl)propanoyl chloride is derived.
3,4-Dimethoxycinnamic acid: A related compound with similar structural features.
3,4-Dimethoxyphenylacetic acid: Another structurally related compound.
Uniqueness
3-(3,4-Dimethoxyphenyl)propionyl chloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic substitution reactions sets it apart from its parent compound and other similar compounds .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCHFQLAEJRLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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